REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:7]([n:8]1[cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH2:14][CH2:15][CH3:16])([CH3:5])([CH3:6])[CH3:17].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:25][CH2:26][Cl:27]>>[NH:7]([n:8]1[cH:9][cH:10][cH:11][cH:12]1)[CH2:13][CH2:14][CH2:15][CH3:16]
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Name
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Type
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product
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Smiles
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CCCCNn1cccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |